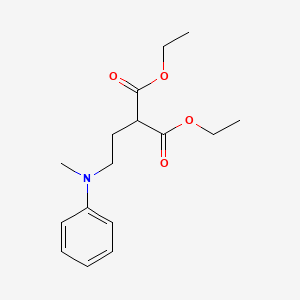
Diethyl 2-(2-(methyl(phenyl)amino)ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-(methyl(phenyl)amino)ethyl)malonate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a diethyl malonate moiety linked to a methyl(phenyl)amino group through an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-(methyl(phenyl)amino)ethyl)malonate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The general steps are as follows:
Deprotonation: Diethyl malonate is deprotonated using a strong base such as sodium ethoxide to form an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with an alkyl halide, such as 2-(methyl(phenyl)amino)ethyl bromide, to form the desired product
Industrial Production Methods
Industrial production of diethyl malonate involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to form a nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-(methyl(phenyl)amino)ethyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position to the carbonyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides and bases like sodium ethoxide are commonly used in substitution reactions
Major Products
The major products formed from these reactions include substituted acetic acids, alcohols, and various alkylated derivatives .
Scientific Research Applications
Diethyl 2-(2-(methyl(phenyl)amino)ethyl)malonate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of perfumes and artificial flavorings.
Mechanism of Action
The mechanism of action of diethyl 2-(2-(methyl(phenyl)amino)ethyl)malonate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester used in similar synthetic applications.
Diethyl phenylmalonate: An aromatic malonic ester used in the synthesis of barbiturates.
Uniqueness
Diethyl 2-(2-(methyl(phenyl)amino)ethyl)malonate is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical properties and reactivity compared to simpler malonic esters .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
diethyl 2-[2-(N-methylanilino)ethyl]propanedioate |
InChI |
InChI=1S/C16H23NO4/c1-4-20-15(18)14(16(19)21-5-2)11-12-17(3)13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3 |
InChI Key |
XLYDZLNCNZJUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN(C)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















